Benzyloxycarbonylaminoacetyl chloride
Overview
Description
Benzyloxycarbonylaminoacetyl chloride, also known as Bz-Aca-Cl, is a chemical compound used in various fields of research and industry. It has a molecular formula of C10H10ClNO3 and a molecular weight of 227.646 .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonylaminoacetyl chloride consists of a benzyl group (C6H5CH2), an oxycarbonyl group (OCO), an amino group (NH2), an acetyl group (CH3CO), and a chloride atom (Cl) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Physical And Chemical Properties Analysis
Benzyloxycarbonylaminoacetyl chloride is a stable compound. It has a high boiling point of 250°C. It is soluble in solvents such as chloroform, methanol, and acetone. More specific physical and chemical properties may be found in specialized chemical databases .
Scientific Research Applications
Application in Cell Growth and Survival Studies
Benzyloxycarbonylaminoacetyl chloride, through its derivative benzalkonium chloride, has been studied for its effects on cell growth and survival. For instance, De Saint Jean et al. (1999) investigated the action of benzalkonium chloride on epithelial conjunctival cells, finding that it can induce cell growth arrest and death even at low concentrations. This study suggests potential applications in understanding cellular responses to chemical exposures (De Saint Jean et al., 1999).
In Antimicrobial Applications
A study by Yang et al. (2016) highlights the synthesis of star-shaped polycarbonates using benzyl chloride, a derivative of benzyloxycarbonylaminoacetyl chloride, for antimicrobial applications. These polymers demonstrated strong bactericidal activity and low hemolysis, indicating potential use in combating diseases caused by intracellular bacteria, like tuberculosis (Yang et al., 2016).
In Organometallic Chemistry
Zucchi et al. (1996) reported the use of benzyl chloride in the hydroxycarbonylation process to produce benzyl derivatives, demonstrating the role of benzyloxycarbonylaminoacetyl chloride in organometallic chemistry. This study contributes to the understanding of catalytic processes involving cobalt carbonyls (Zucchi et al., 1996).
In Synthesis of Phosphonic Acid Derivatives
Yuan et al. (1991) utilized acetyl chloride, closely related to benzyloxycarbonylaminoacetyl chloride, in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of phosphonopeptide synthesis, highlighting the versatility of benzyloxycarbonylaminoacetyl chloride in organic synthesis (Yuan et al., 1991).
In Tubular Reabsorption Studies
Research by Kunau (1972) involved benzolamide, derived from benzyloxycarbonylaminoacetyl chloride, to study its effects on the reabsorption of electrolytes in rat proximal tubules. This study offers insights into how benzolamide influences chloride, sodium, and bicarbonate reabsorption (Kunau, 1972).
properties
IUPAC Name |
benzyl N-(2-chloro-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNNRNPEWJNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481931 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonylaminoacetyl chloride | |
CAS RN |
15050-24-5 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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